molecular formula C8H12N2O3S B2617820 5-(Propan-2-yloxy)pyridine-3-sulfonamide CAS No. 1547691-59-7

5-(Propan-2-yloxy)pyridine-3-sulfonamide

Cat. No.: B2617820
CAS No.: 1547691-59-7
M. Wt: 216.26
InChI Key: OSTVRMNZQMEGDY-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)pyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide (-SO₂NH₂) group at position 3 and an isopropyloxy (-OCH(CH₃)₂) substituent at position 4. The sulfonamide moiety is notable for its hydrogen-bonding capabilities, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

5-propan-2-yloxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVRMNZQMEGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(Propan-2-yloxy)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Propan-2-yloxy)pyridine-3-sulfonamide with selected pyridine derivatives from the Catalog of Pyridine Compounds:

Compound Name (Positional Substitution) Key Substituents Functional Impact Reference
This compound -OCH(CH₃)₂ (5), -SO₂NH₂ (3) Bulkier alkoxy group may reduce solubility; sulfonamide enhances H-bonding . N/A
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate -Br (5), -I (3), -OTf (2) Halogens enable cross-coupling; triflate group acts as a leaving group .
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide -CF₃ (5), -C≡C-CH₂OH (3) CF₃ increases electronegativity; propargyl alcohol moiety enables click chemistry .
(E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide -F (5), -I (3), -CH=N-OH (4) Fluoro and iodo groups enhance bioactivity; hydroxyimino aids metal coordination .

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Derivatives with -CF₃ or halogens (e.g., -Br, -I) exhibit increased reactivity in cross-coupling reactions or enhanced metabolic stability in drug design .
    • Hydrogen-Bonding Capacity : The sulfonamide group in the target compound outperforms pivalamide or ester groups in forming robust hydrogen-bonded networks, which may influence crystallization behavior .
    • Steric Hindrance : The isopropyloxy group at position 5 may reduce solubility compared to smaller substituents (e.g., -F or -OH) but could improve membrane permeability in biological systems.

Hydrogen-Bonding and Crystallographic Trends

As highlighted in Patterns in Hydrogen Bonding (), sulfonamide-containing pyridines are likely to form dimeric or chain-like motifs via N-H···O=S interactions. In contrast, hydroxyimino or propargyl alcohol groups (e.g., ) may adopt chelated or polymeric structures. Crystallographic data for the target compound is absent in the provided evidence, but SHELX-based refinements () are commonly employed for such analyses .

Biological Activity

5-(Propan-2-yloxy)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antibacterial, antitumor, and enzyme inhibition activities. The following sections provide a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a propan-2-yloxy group and a sulfonamide functional group. Its chemical structure can be represented as follows:

C1H1N1O1S1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. A study indicated that related pyridine sulfonamides possess the ability to inhibit bacterial toxin production rather than directly killing the bacteria. For instance, similar compounds have shown effectiveness against Pseudomonas aeruginosa by inhibiting the production of virulence factors such as pyocyanin and hydrogen cyanide while enhancing the production of beneficial siderophores like pyoverdine .

CompoundActivity TypeTarget PathogenMechanism of Action
This compoundAntibacterialPseudomonas aeruginosaInhibition of toxin production
Pyridine-3-N-sulfonylpiperidineAntipathogenicPseudomonas aeruginosaIron-chelation leading to reduced virulence

Antitumor Activity

The antitumor potential of sulfonamides has been explored through various studies. Although specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. For example, certain sulfonamides have been identified as inhibitors of human N-acylethanolamine acid amidase (NAAA), which is implicated in cancer progression .

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors, particularly in pathways involving the synthesis of folate in bacteria. The mechanism typically involves competitive inhibition where the sulfonamide mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts folate synthesis, ultimately leading to bacterial cell death.

Case Studies and Research Findings

  • Drosophila Model Studies : In a recent study utilizing Drosophila melanogaster, a derivative of pyridine sulfonamides was shown to protect against infections by inhibiting bacterial toxin production without directly affecting bacterial growth . This highlights the potential use of this compound in developing novel antibacterial therapies.
  • Structure-Activity Relationship (SAR) Analysis : Research on related compounds has provided insights into how structural modifications can enhance biological activity. For instance, modifications at specific positions on the pyridine ring significantly influenced the potency against target enzymes .

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